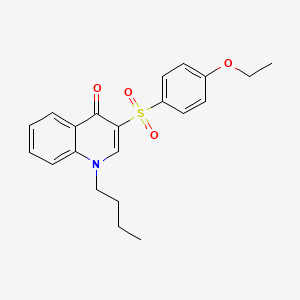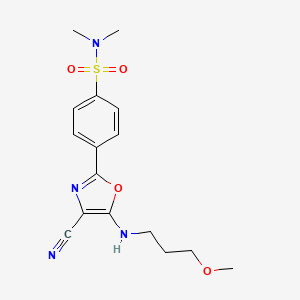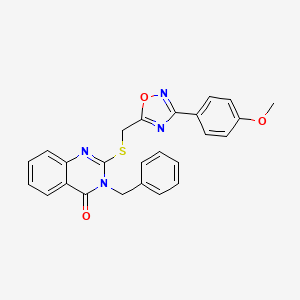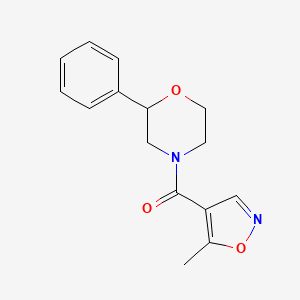
1-butyl-3-((4-ethoxyphenyl)sulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-butyl-3-((4-ethoxyphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BQS and belongs to the class of quinoline derivatives. It has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives highlighted the use of sultones as chemical intermediates to introduce sulfopropyl and/or sulfobutyl groups into heterocyclic molecules. This modification confers water solubility and anionic character to the molecules, potentially indicating a route for enhancing the bioavailability of quinolinone derivatives. The synthesized compounds exhibited varying degrees of antimicrobial activity, suggesting the potential of quinolinone sulfonates in developing new antimicrobial agents (Fadda et al., 2016).
Development of RhoA Inhibitors
Research into the development of second-generation small-molecule RhoA inhibitors focused on synthesizing quinoline derivatives with improved water solubility and in vivo efficacy. These compounds showed potential for treating cardiovascular diseases by inhibiting RhoA, a GTPase involved in cellular functions. This study indicates the therapeutic potential of quinoline derivatives in cardiovascular medicine (Ma et al., 2015).
Photocatalytic Applications
A novel photocatalytic protocol for constructing quinolin-2(1H)-ones via Markovnikov-type sulfonylation and cyclization of terminal alkynes demonstrates the versatility of quinoline derivatives in synthetic chemistry. This method highlights the efficiency, mild reaction conditions, and broad substrate range for synthesizing 4-sulfonylquinoline-2(1H)-ones, underscoring the compound's utility in photocatalytic applications (Zhai et al., 2022).
Molecular Design and Biological Studies
The synthesis of novel enediynes and related molecules containing quinoline moieties related to dynemicin A from quinoline and 4-methoxyquinoline showcases the compound's role in designing molecules with anticancer activity. These molecules were active against various cancer cell lines, highlighting the potential of quinoline derivatives in oncology (Wu et al., 1996).
Green Synthesis of Antibacterial Agents
The green synthesis of novel quinoxaline sulfonamides with antibacterial activity demonstrates an environmentally friendly method for generating bioactive compounds. This research presents a catalyst-free condition for synthesizing quinoxalines and their conversion into sulfonamides, which exhibited antibacterial activities against Staphylococcus spp. and Escherichia coli, suggesting the compound's relevance in developing new antibacterial agents (Alavi et al., 2017).
properties
IUPAC Name |
1-butyl-3-(4-ethoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-3-5-14-22-15-20(21(23)18-8-6-7-9-19(18)22)27(24,25)17-12-10-16(11-13-17)26-4-2/h6-13,15H,3-5,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGZYTXRUSMZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-3-((4-ethoxyphenyl)sulfonyl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2761487.png)
![3-(3-Hydroxypropyl)-1-[3-(2-oxoazetidin-1-yl)phenyl]-3-[(pyridin-4-yl)methyl]urea](/img/structure/B2761488.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide](/img/structure/B2761491.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B2761493.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2761494.png)
![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761497.png)
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2-methylbenzenecarboxylate](/img/structure/B2761499.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![ethyl 2-methyl-5-oxo-4-{[4-(trifluoromethyl)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2761501.png)

![N-(4-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2761506.png)
